molecular formula C16H15N3O B8751634 (R)-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

(R)-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B8751634
M. Wt: 265.31 g/mol
InChI Key: MWASGDJOVNIDEM-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one is a chiral compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are widely used in medicinal chemistry for their sedative, anxiolytic, and anticonvulsant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of aminobenzophenones as starting materials. The reaction proceeds through a series of steps including acylation, cyclization, and reduction . For instance, a solution of 1 mmol of 1-acetyl-7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, hydrazine hydrate, and sodium acetate in acetic acid is refluxed for 12 hours .

Industrial Production Methods

Industrial production of benzodiazepines, including ®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one, often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound with high yields and purity . Continuous flow synthesis involves the use of microreactors where reagents are continuously pumped through the system, allowing for precise control over reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one is unique due to its specific chiral configuration and the presence of an amino group at the 3-position.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

(3R)-3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3/t15-/m1/s1

InChI Key

MWASGDJOVNIDEM-OAHLLOKOSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@H](C1=O)N)C3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 150 ml of methanol containing 5 g (17.9 mmole) of 1,3-dihydro-1-methyl-3-oximino-5-phenyl-1,4-benzodiazepin-2-one was treated with a slurry of active Raney-nickel catalyst1 (10 g wet weight). The resulting suspension was hydrogenated on a Parr apparatus at 60 psi and 23° C. for 30 hours. The catalyst was removed by filtration and the filtrate was concentrated to afford the title compound in 95% yield.
Quantity
150 mL
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Yield
95%

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